(1H-Indazol-6-yl)-N,N-dimethylmethanamine chemical structure and physicochemical properties
(1H-Indazol-6-yl)-N,N-dimethylmethanamine chemical structure and physicochemical properties
An In-depth Technical Guide to (1H-Indazol-6-yl)-N,N-dimethylmethanamine: Structure, Properties, and Synthesis
Introduction
The 1H-indazole scaffold is a prominent bicyclic heteroaromatic system that has garnered significant attention in medicinal chemistry and materials science. Recognized as a "privileged structure," its derivatives have demonstrated a wide array of biological activities, including roles as potent kinase inhibitors for cancer therapy.[1][2][3] This guide focuses on a specific derivative, (1H-Indazol-6-yl)-N,N-dimethylmethanamine, a molecule of interest due to the incorporation of a dimethylaminomethyl group, which can significantly influence physicochemical properties such as solubility and basicity, and serve as a versatile synthetic handle.
While extensive literature exists for the broader class of indazole-containing compounds, (1H-Indazol-6-yl)-N,N-dimethylmethanamine itself is not widely documented in publicly accessible databases. Therefore, this technical guide aims to provide a comprehensive overview by leveraging established chemical principles and data from closely related analogues. We will delve into its chemical structure, predict its physicochemical properties, propose a robust synthetic pathway with detailed experimental protocols, and discuss its potential significance for researchers in drug discovery and chemical synthesis.
Chemical Identity and Structure
The core of the molecule is the 1H-indazole ring system, with an N,N-dimethylmethanamine substituent at the 6-position of the benzene ring.
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IUPAC Name: (1H-Indazol-6-yl)-N,N-dimethylmethanamine
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Molecular Formula: C₁₀H₁₃N₃
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Molecular Weight: 175.23 g/mol
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Canonical SMILES: CN(C)CC1=CC2=C(C=C1)C=NN2
Chemical Structure:
Caption: 2D Chemical Structure of (1H-Indazol-6-yl)-N,N-dimethylmethanamine.
Predicted Physicochemical Properties
Experimental data for this specific molecule is scarce. The following table summarizes its predicted physicochemical properties based on computational models and comparison with the parent 1H-indazole scaffold.[4] The presence of the tertiary amine is expected to increase the molecule's polarity and basicity.
| Property | Predicted Value | Source / Rationale |
| Molecular Weight | 175.23 g/mol | Calculated from Molecular Formula |
| XLogP3 | 1.9 | Predicted increase in lipophilicity compared to 1H-indazole due to the alkyl chain. |
| Hydrogen Bond Donors | 1 | From the N-H group on the indazole ring. |
| Hydrogen Bond Acceptors | 3 | From the two ring nitrogens and the tertiary amine nitrogen. |
| Topological Polar Surface Area (TPSA) | 41.9 Ų | Calculated based on the functional groups present. |
| pKa (most basic) | ~8.5 - 9.5 | Estimated for the tertiary dimethylamino group, typical for such amines. |
| Appearance | Likely a solid at room temperature | Based on similarly substituted indazoles. |
Proposed Synthesis and Experimental Protocols
As there is no direct published synthesis for (1H-Indazol-6-yl)-N,N-dimethylmethanamine, a plausible and efficient synthetic route is proposed, starting from commercially available 6-nitro-1H-indazole. The key transformations involve the reduction of the nitro group to an amine, followed by a double reductive amination to install the N,N-dimethyl moiety.
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for (1H-Indazol-6-yl)-N,N-dimethylmethanamine.
Part 1: Synthesis of 6-Amino-1H-indazole
This initial step involves the catalytic hydrogenation of 6-nitro-1H-indazole. This is a standard and high-yielding method for the reduction of aromatic nitro groups.[1]
Protocol:
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Vessel Preparation: To a 250 mL hydrogenation flask, add 6-nitro-1H-indazole (5.0 g, 30.6 mmol) and 10% Palladium on carbon (Pd/C, 500 mg, 10% w/w).
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Solvent Addition: Add ethanol (100 mL) to the flask.
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Hydrogenation: Secure the flask to a Parr hydrogenation apparatus. Purge the system with nitrogen gas, then with hydrogen gas. Pressurize the vessel with hydrogen to 50 psi.
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Reaction: Stir the mixture vigorously at room temperature for 4-6 hours, or until hydrogen uptake ceases (as monitored by the pressure gauge).
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Work-up: Carefully vent the hydrogen gas and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional ethanol (2 x 20 mL).
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Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting solid is 6-amino-1H-indazole, which is often of sufficient purity for the next step. If necessary, it can be recrystallized from an ethanol/water mixture.
Part 2: Synthesis of (1H-Indazol-6-yl)-N,N-dimethylmethanamine
This step employs a reductive amination procedure. The primary amine is first condensed with formaldehyde to form an intermediate imine/carbinolamine, which is then reduced in situ by a mild hydride reagent like sodium triacetoxyborohydride. This process is repeated to achieve dimethylation.
Protocol:
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Reactant Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 6-amino-1H-indazole (3.0 g, 22.5 mmol) in 1,2-dichloroethane (DCE, 100 mL).
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Formaldehyde Addition: Add aqueous formaldehyde (37% solution, 4.0 mL, ~50 mmol, ~2.2 equivalents) to the stirred solution.
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Initial Stirring: Stir the mixture at room temperature for 30 minutes.
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Reductant Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 11.9 g, 56.3 mmol, 2.5 equivalents) portion-wise over 15 minutes. Note: The reaction may be mildly exothermic.
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Reaction Monitoring: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
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Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 50 mL). Stir until gas evolution ceases.
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Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (DCM, 2 x 50 mL).
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Washing and Drying: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of DCM and methanol (e.g., 0% to 10% methanol) to afford the pure (1H-Indazol-6-yl)-N,N-dimethylmethanamine.
Potential Applications and Research Significance
The indazole core is a key feature in numerous kinase inhibitors approved for therapeutic use.[5] Specifically, modifications at the 6-position have been shown to be critical for the biological activity of various anticancer agents.[1][3][6]
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Medicinal Chemistry Building Block: (1H-Indazol-6-yl)-N,N-dimethylmethanamine serves as a valuable intermediate. The tertiary amine can act as a basic center, potentially improving the aqueous solubility and pharmacokinetic profile of larger molecules derived from it.
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Potential as a Kinase Inhibitor Scaffold: Given that many kinase inhibitors feature a substituted indazole core, this compound could be a candidate for screening in kinase inhibitor discovery programs. The dimethylaminomethyl group could interact with specific residues in the kinase active site.[7]
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Fragment-Based Drug Discovery: This molecule is an ideal candidate for fragment-based screening approaches due to its relatively small size and the presence of key pharmacophoric features (aromatic ring, hydrogen bond donor/acceptor sites).
Conclusion
(1H-Indazol-6-yl)-N,N-dimethylmethanamine is a compound of significant interest due to its privileged 1H-indazole core and the versatile N,N-dimethylmethanamine substituent. While direct experimental data remains limited, this guide provides a solid foundation for its study by outlining its structure, predicting its key physicochemical properties, and detailing a robust, plausible synthetic route. The proposed methodologies are grounded in well-established organic chemistry principles and offer a clear path for researchers to synthesize and explore the potential of this molecule in drug discovery and as a building block for more complex chemical entities.
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Kayastha, N., et al. (2024). Synthesis and Photophysical Properties of 3-Substituted-1H-Indazoles: A Pd-Catalyzed Double C–N Bond Formation Strategy via 1,6-Conjugate Addition. The Journal of Organic Chemistry, 89(1), 386–397. [Link]
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